

High-Throughput Screening with LSD1-IN-20: Application Notes and Protocols

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Compound of Interest

Compound Name: LSD1-IN-20

Cat. No.: B15143510

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **LSD1-IN-20** in high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of Lysine-Specific Demethylase 1 (LSD1). Detailed protocols for common HTS assays, comparative data for various LSD1 inhibitors, and visualizations of key biological pathways and experimental workflows are included to facilitate assay development, data interpretation, and overall drug discovery efforts.

Introduction to LSD1 and LSD1-IN-20

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation. It primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).^[1] By modulating histone methylation, LSD1 influences chromatin structure and gene expression. Its overexpression has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.^{[1][2]} LSD1 can also demethylate non-histone proteins such as p53 and DNMT1.^[1]

LSD1-IN-20 is a potent, non-covalent dual inhibitor of LSD1 and G9a methyltransferase.^[1] Its activity against both targets makes it a valuable tool for investigating the roles of these enzymes in health and disease.

Quantitative Data Summary

The following tables summarize the biochemical and cellular activities of **LSD1-IN-20** and other well-characterized LSD1 inhibitors for comparative purposes.

Table 1: Biochemical Activity of Selected LSD1 Inhibitors

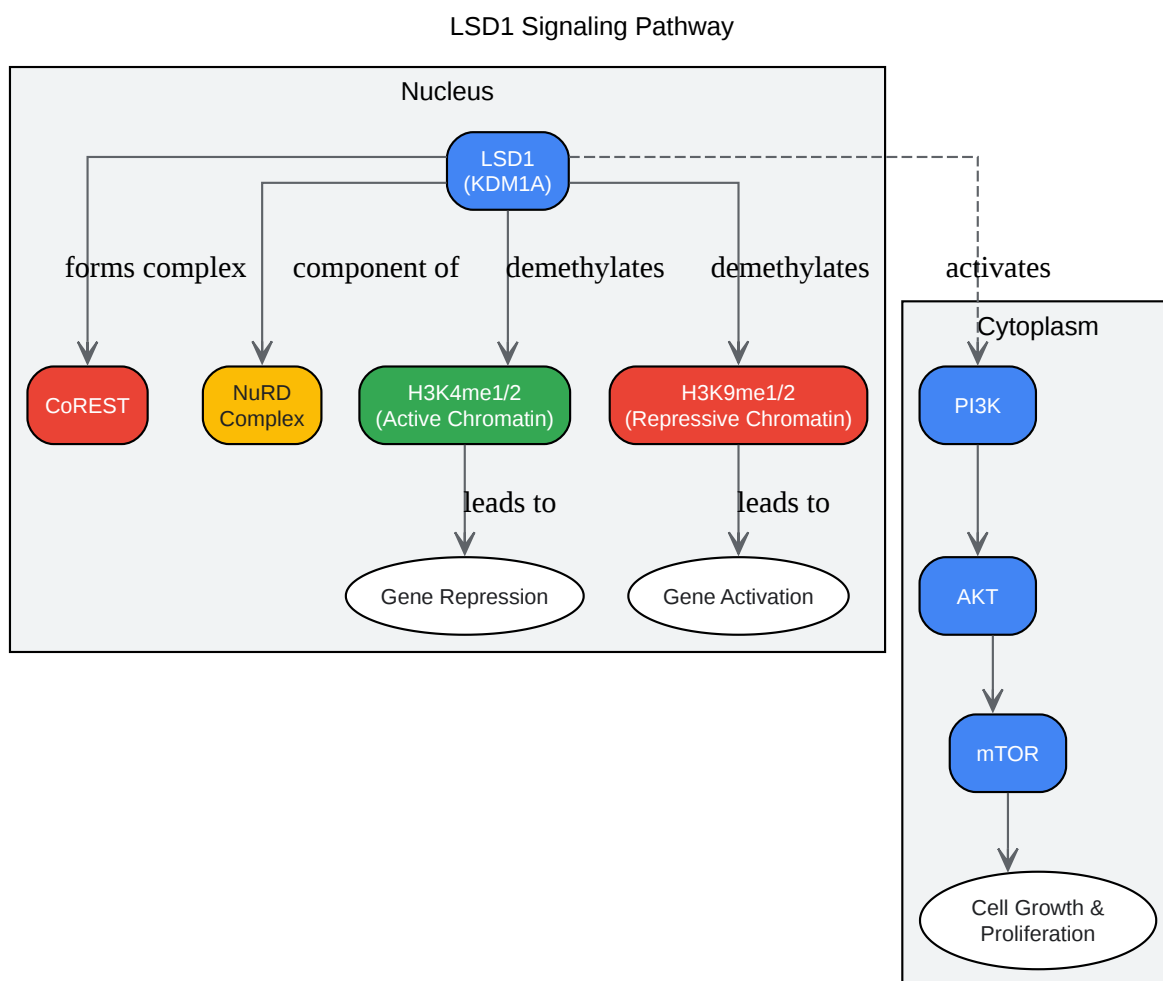
Compound	Type	LSD1 K _i (μM)	LSD1 IC ₅₀ (μM)	G9a K _i (μM)	MAO-A IC ₅₀ (μM)	MAO-B IC ₅₀ (μM)
LSD1-IN-20	Reversible, Dual	0.44[1]	-	0.68[1]	-	-
Tranylcypromine (TCP)	Irreversible	271[3]	5.6[3]	-	2.84[3]	0.73[3]
GSK-LSD1	Reversible	-	0.016[4]	-	>100[3]	>100[3]
ORY-1001 (ladademstat)	Irreversible	-	0.023[4]	-	>100[5]	>100[5]
SP-2509	Reversible	-	2.5[3]	-	>100[3]	>100[3]

Table 2: Anti-proliferative Activity of **LSD1-IN-20** and Other Inhibitors in Cancer Cell Lines

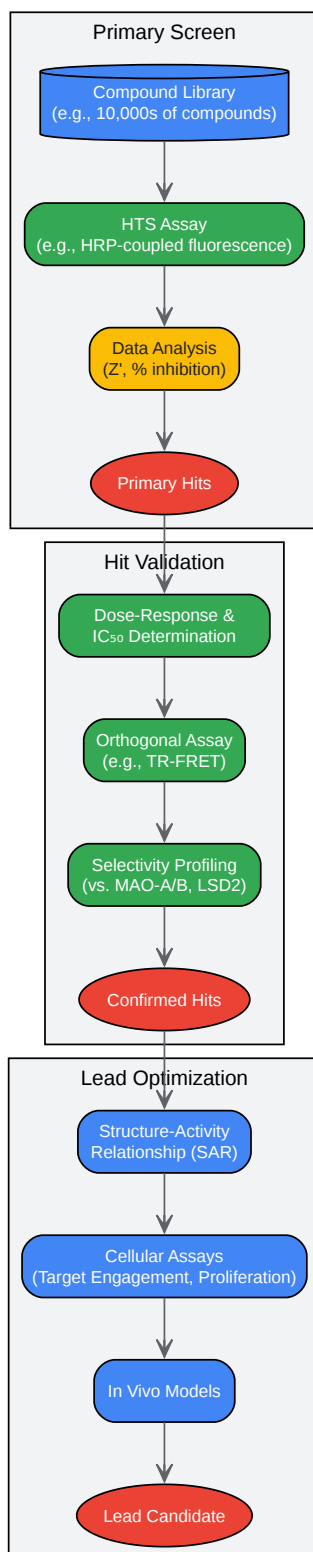
Compound	Cell Line	Cancer Type	IC ₅₀ (μM)
LSD1-IN-20	THP-1	Acute Myeloid Leukemia	0.51 (72h)[1]
LSD1-IN-20	MDA-MB-231	Breast Cancer	1.60 (72h)[1]
GSK-LSD1	PeTa	Merkel Cell Carcinoma	~0.01 (6 days)[4]
ORY-1001 (Iadademstat)	PeTa	Merkel Cell Carcinoma	~0.01 (6 days)[4]
MC3340	NB4	Acute Promyelocytic Leukemia	0.6[6]
MC3340	MV4-11	Acute Myeloid Leukemia	0.4[6]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.



High-Throughput Screening Workflow for LSD1 Inhibitors

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